Positional Selectivity of 5alpha-Pregn-2-en-20-one Dictates the GABA-A Receptor Activity of Its Epoxide Derivatives Relative to the 3-ene Isomer
The 2α,3α-epoxide derived specifically from 5α-pregn-2-en-20-one inhibited TBPS binding to the GABA-A receptor and demonstrated anticonvulsant action in vivo, while the 3α,4α-epoxide derived from 5α-pregn-3-en-20-one was completely inactive in the same assays [1]. This quantifies a binary functional outcome that is directly determined by the starting alkene's regiochemistry.
| Evidence Dimension | GABA-A receptor TBPS binding inhibition and in vivo anticonvulsant action |
|---|---|
| Target Compound Data | 2α,3α-Epoxy-5α-pregnan-20-one: Active (inhibited TBPS binding, moderate anticonvulsant action in immature rats) |
| Comparator Or Baseline | 3α,4α-Epoxy-5α-pregnan-20-one (derived from 5α-pregn-3-en-20-one): Inactive |
| Quantified Difference | Qualitative binary difference: Active vs. Inactive |
| Conditions | In vitro TBPS binding assay and in vivo pentylenetetrazol (PTZ) seizure model in immature rats |
Why This Matters
This binary activity difference proves that the Δ² double bond is not a generic functional group; it is a structural prerequisite for generating active GABA-A modulating epoxides, directly determining whether a downstream product is pharmacologically useful or inert.
- [1] Kasal A, Buděšínský M, Mareš P, Krištofíková Z, Leitão AJ, Sá e Melo ML, Silva MMC. Neurosteroids: Can a 2alpha,3alpha-epoxy ring make up for the 3alpha-hydroxyl group? Steroids. 2016 Jan;105:12-18. View Source
